molecular formula C3H3NO2S B021345 2,4-Thiazolidinedione CAS No. 2295-31-0

2,4-Thiazolidinedione

Cat. No. B021345
Key on ui cas rn: 2295-31-0
M. Wt: 117.13 g/mol
InChI Key: ZOBPZXTWZATXDG-UHFFFAOYSA-N
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Patent
US05246948

Procedure details

To a solution of 20 g (171 mmol) of 2,4-thiazolidinedione and 17.4 ml (171 mmol) of 4-chlorobenzaldehyde in 350 ml of ethanol, 1.68 ml (17.1 mmol) of piperidine was added, and the mixture was heated under reflux for 5 hours. After cooling, the precipitated crystals were filtered and washed with cooled ethanol to give 17.75 g of the desired compound (43.4% yield, pale yellow crystals).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
43.4%

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][C:4](=[O:6])[NH:3][C:2]1=[O:7].[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1.N1CCCCC1>C(O)C>[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[C:5]2[S:1][C:2](=[O:7])[NH:3][C:4]2=[O:6])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Name
Quantity
17.4 mL
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
1.68 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
WASH
Type
WASH
Details
washed with cooled ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C2C(NC(S2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.75 g
YIELD: PERCENTYIELD 43.4%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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